2-(4,5-Dimethoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione
Description
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione is a polycyclic aromatic compound featuring a 1,3-indandione core substituted with a 4,5-dimethoxy-2-nitrophenyl group. The indandione moiety is a conjugated diketone system, while the aryl substituent introduces electron-withdrawing (nitro) and electron-donating (methoxy) groups, creating a unique electronic profile.
Properties
Molecular Formula |
C17H13NO6 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C17H13NO6/c1-23-13-7-11(12(18(21)22)8-14(13)24-2)15-16(19)9-5-3-4-6-10(9)17(15)20/h3-8,15H,1-2H3 |
InChI Key |
KMUCRCOBGVTQEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and oxidation to form the final indene-dione structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy groups can be substituted with other functional groups to create derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, each with unique properties that can be tailored for specific applications .
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the modulation of enzyme activity and the alteration of cellular signaling processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The indene-1,3-dione scaffold is versatile, with substituents dictating reactivity and functionality. Key structural analogs include:
2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-Indene-1,3(2H)-dione
- Substituents: Quinoxaline hydrazone group.
- Synthesis: Condensation of hydrazinylquinoxaline with isatin in glacial acetic acid (52.3% yield, m.p. 217–220°C) .
2-Benzylidene-1H-indene-1,3(2H)-dione (Compound 4)
- Substituents : Benzylidene group.
- Applications : Exhibits antioxidant and enzyme inhibitory activities due to the planar aromatic system .
2-((4,7-Dimethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione
- Substituents : Naphthalenylmethylene group.
Diphenadione
- Substituents : Diphenylacetyl group.
- Applications : Clinical anticoagulant, acting as a vitamin K antagonist .
2-(3-Oxo-3-phenylpropanoyl)indene-1,3-dione
- Substituents : β-ketoester chain.
- Properties : The electron-deficient ketone may participate in Michael addition or cyclization reactions .
Physicochemical Properties
*Predicted based on nitroaromatic solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
